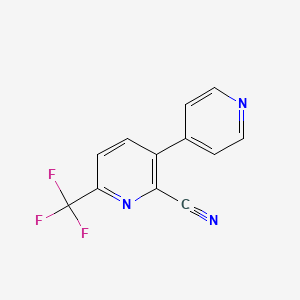

3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinonitrile

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinonitrile follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The compound is officially designated as 3-pyridin-4-yl-6-(trifluoromethyl)pyridine-2-carbonitrile, reflecting its bipyridine core structure with specific substitution patterns. Alternative nomenclature includes 6-(Trifluoromethyl)-[3,4'-bipyridine]-2-carbonitrile, which emphasizes the bipyridine connectivity between the two pyridine rings.

The molecular formula C₁₂H₆F₃N₃ reveals the compound's composition of twelve carbon atoms, six hydrogen atoms, three fluorine atoms, and three nitrogen atoms. This formula corresponds to a molecular weight of 249.19 grams per mole, placing it within the range of medium-sized organic molecules suitable for pharmaceutical applications. The presence of three nitrogen atoms distributed across the bipyridine system and nitrile functionality contributes significantly to the compound's electronic properties and potential coordination chemistry behavior.

The compound is registered under Chemical Abstracts Service number 1214329-48-2 and carries the designation DTXSID201225596 in toxicological databases. These identifiers facilitate precise identification and retrieval of research data across multiple chemical information systems. The systematic name construction begins with the picolinonitrile base structure, indicating a pyridine ring substituted at the 2-position with a nitrile group, followed by specification of the 4-pyridinyl substituent at the 3-position and the trifluoromethyl group at the 6-position.

The trifluoromethyl group represents one of the most electronegative substituents in organic chemistry, significantly influencing the compound's electronic distribution and chemical reactivity. The positioning of this group at the 6-position, ortho to the nitrile functionality, creates a region of enhanced electron deficiency that affects both intermolecular interactions and potential coordination behavior. The pyridin-4-yl substituent at the 3-position extends the conjugated system and provides an additional coordination site for metal binding applications.

Properties

IUPAC Name |

3-pyridin-4-yl-6-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3/c13-12(14,15)11-2-1-9(10(7-16)18-11)8-3-5-17-6-4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLPVXXAQNWAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C2=CC=NC=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225596 | |

| Record name | 6-(Trifluoromethyl)[3,4′-bipyridine]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214329-48-2 | |

| Record name | 6-(Trifluoromethyl)[3,4′-bipyridine]-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214329-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)[3,4′-bipyridine]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Pyridine Substitution

One prominent method involves the palladium-catalyzed coupling of a brominated pyridine intermediate with pyridine nucleophiles to introduce the pyridin-4-yl moiety at the 3-position of the picolinonitrile ring.

-

- Starting from a brominated precursor (e.g., compound of formula (II-1)), the reaction is carried out in acetonitrile with pyridine as the nucleophile.

- Triphenylphosphine (PPh3) and a palladium catalyst complex (e.g., Pd(OAc)2 with PPh3) are used.

- Bromine is added to facilitate the coupling.

- The reaction is conducted at 80 °C for approximately 21 hours.

- Workup involves acidification and extraction with ethyl acetate.

- The product mixture typically contains the desired coupled product and some unreacted starting material.

-

- Pd(OAc)2 and PPh3 are combined in pyridine and heated briefly to form the active catalyst complex.

-

- The reaction yields a mixture with around 75% of the target compound and 25% unreacted starting material.

This method is effective for introducing the 4-pyridyl substituent onto the 3-position of the trifluoromethyl-substituted picolinonitrile ring system.

Functional Group Transformations on 6-Trifluoromethylpyridine Derivatives

The synthesis of the trifluoromethyl-substituted pyridine core often involves the following steps:

Reduction of 6-Trifluoromethylpyridine-2-carboxylic acid to the Corresponding Alcohol:

- The carboxylic acid is first activated by reaction with triethylamine and ethyl chloroformate in tetrahydrofuran (THF) at low temperature (-5 to 0 °C).

- Lithium borohydride is then added portion-wise while maintaining low temperature to reduce the activated acid to the corresponding alcohol.

- After completion, methanol and aqueous sodium hydroxide are added, followed by extraction and purification.

- This step yields (6-trifluoromethylpyridin-2-yl)methanol with good purity and yield (~760 mg from 2.53 g acid scale).

These transformations provide key intermediates for further elaboration into nitrile or other functional groups required for the target compound.

Lithiation and Formylation Strategies

Another approach involves lithiation of halogenated trifluoromethylpyridine derivatives followed by electrophilic substitution:

-

- 2-Bromo-6-trifluoromethylpyridine is dissolved in toluene and cooled to -78 °C.

- n-Butyllithium is added dropwise to generate the lithiated intermediate.

-

- N,N-Dimethylformamide (DMF) is introduced at -78 °C to formylate the lithiated position.

-

- Sodium borohydride and methanol are added to reduce the aldehyde intermediate to the corresponding alcohol.

-

- After quenching with ammonium chloride solution, extraction with ethyl acetate, drying, and solvent removal, the crude product is obtained.

This method yields (6-trifluoromethylpyridin-2-yl)methanol, a versatile intermediate for further functionalization.

While the above methods detail preparation of trifluoromethylpyridine intermediates and their functionalization, the introduction of the nitrile group at the 3-position to form picolinonitrile derivatives typically involves:

- Nucleophilic substitution or palladium-catalyzed cyanation of halogenated pyridines.

- Cross-coupling reactions to attach the 4-pyridyl substituent, as described in section 1.

The combination of these steps leads to the formation of 3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinonitrile.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The palladium-catalyzed cross-coupling is a critical step for assembling the pyridin-4-yl substituent, but reaction optimization is necessary to minimize unreacted starting material and byproducts.

- Low-temperature lithiation and formylation provide a controlled route to key intermediates, although handling of n-butyllithium requires strict anhydrous and low-temperature conditions.

- The reduction of carboxylic acids to alcohols via activated esters and lithium borohydride is efficient and scalable.

- Conversion of alcohols to chlorides with thionyl chloride is a standard method, providing reactive intermediates for further nucleophilic substitution or cross-coupling.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or aldehydes.

Substitution: Formation of substituted picolinonitriles with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 273.21 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and electronic properties, making it a valuable candidate for various chemical applications. Its structure allows for interactions with specific biological targets, potentially modulating enzyme activities.

Antimicrobial Activity

Research indicates that derivatives of trifluoromethyl-pyridine compounds, including 3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinonitrile, exhibit significant biological activities against various pathogens, including Mycobacterium tuberculosis . The trifluoromethyl group is associated with enhanced biological potency due to increased metabolic stability and improved interaction with biological targets.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Its structural characteristics allow it to act as a ligand in biochemical assays, potentially modulating the activity of specific enzymes involved in cancer progression. The interaction studies focus on its binding affinities with biological targets, indicating potential therapeutic roles in cancer treatment.

Case Study: Targeting Enzymatic Pathways

In one study, the compound was evaluated for its ability to inhibit specific enzymes linked to cancer cell proliferation. The results demonstrated a notable reduction in enzyme activity, suggesting that this compound could serve as a lead compound for developing new anticancer agents .

Pesticide Development

The compound's unique physicochemical properties make it suitable for use in agrochemicals. Trifluoromethylpyridine derivatives have been successfully utilized in the development of pesticides that protect crops from pests. The first derivative introduced was Fluazifop-butyl, which paved the way for over 20 new agrochemicals containing trifluoromethyl groups .

Case Study: Crop Protection

In agricultural settings, formulations containing trifluoromethylpyridine derivatives have shown effectiveness in controlling pest populations while minimizing environmental impact. The enhanced lipophilicity of these compounds contributes to their efficacy as active ingredients in pesticide formulations .

Material Science

This compound also finds applications in materials science due to its unique electronic properties. It can be utilized as a precursor for synthesizing advanced materials with specific electronic characteristics.

Case Study: Synthesis of Functional Materials

Research has demonstrated that this compound can be used as an intermediate in the synthesis of novel materials with tailored properties for electronic applications. The incorporation of trifluoromethyl groups is known to enhance the stability and performance of these materials under various conditions .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

3-Amino-6-(trifluoromethyl)picolinonitrile (C7H4F3N3)

- Key Similarities: Both compounds share the 6-(trifluoromethyl)picolinonitrile core, which confers similar electronic effects and resistance to metabolic degradation.

- Key Differences: The amino group at position 3 in this compound replaces the pyridin-4-yl group in the target molecule.

- Molecular Weight : 187.12 g/mol .

- Implications: The amino derivative may exhibit higher polarity (LogP ~1.2 estimated) compared to the target compound (estimated LogP ~2.5), affecting membrane permeability and bioavailability .

4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline

- Key Similarities : This compound (from ) shares the pyridin-4-yl and trifluoromethyl motifs.

- Key Differences: The aniline group at position 2 introduces a primary amine, increasing basicity (pKa ~4.5–5.5) compared to the nitrile group in the target compound.

- Implications : The aniline derivative may serve as a more reactive intermediate in Suzuki coupling or amidation reactions, whereas the nitrile group in the target compound could favor cycloaddition or act as a bioisostere for carbonyl groups .

3-Trifluoromethylpyridine

- Key Similarities : Both compounds feature a pyridine ring with a trifluoromethyl group.

- Key Differences : The simplicity of 3-trifluoromethylpyridine (C6H4F3N; molecular weight 147.10 g/mol) contrasts with the target’s additional pyridin-4-yl and nitrile groups.

- Implications : The absence of nitrile and pyridinyl substituents in 3-trifluoromethylpyridine reduces steric hindrance and electronic complexity, making it a simpler building block for catalysis or ligand design .

Complex Spirocyclic Derivative (C23H21F3N6O2S)

- Key Similarities : The trifluoromethyl group and pyridine core are shared.

- Key Differences : The spiro structure and additional functional groups (thioxo, piperidin-4-yloxy) introduce conformational rigidity and hydrogen-bond acceptors.

- Implications : This compound’s larger size (502.52 g/mol) and multi-ring system likely limit membrane permeability but enhance target binding specificity in enzyme inhibition contexts .

Data Table: Structural and Property Comparison

Biological Activity

3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinonitrile is a compound of significant interest in medicinal chemistry, particularly due to its unique chemical structure that includes a trifluoromethyl group and a pyridine moiety. This combination enhances its lipophilicity and potential biological activity, making it a candidate for various therapeutic applications, including antimicrobial and anticancer activities.

The molecular formula of this compound is with a molecular weight of approximately 227.17 g/mol. The presence of the trifluoromethyl group significantly influences the compound's chemical behavior, enhancing its stability and interaction with biological targets.

The mechanism of action for compounds like this compound typically involves:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cell membranes.

- Binding Interactions : The compound can form hydrogen bonds and engage in π-stacking interactions with biological macromolecules, influencing their structure and function.

- Enzyme Modulation : It may modulate enzyme activity and affect signal transduction pathways, which are crucial for cellular responses.

Antimicrobial Activity

Research indicates that derivatives of trifluoromethylated compounds exhibit promising antimicrobial properties. For instance, related compounds have shown effectiveness against various pathogens, including Mycobacterium tuberculosis . Preliminary studies suggest that this compound may possess similar activities due to its structural characteristics.

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies on structurally similar compounds that target specific pathways involved in cancer progression. For example, inhibition of histone acetyltransferases (HATs) has been proposed as a therapeutic strategy in cancer treatment. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation by interfering with critical signaling pathways.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their mechanisms and efficacy:

Case Studies

- Antimicrobial Screening : A study conducted on trifluoromethyl pyrimidinones identified several compounds with significant inhibitory concentrations against Mycobacterium tuberculosis , suggesting that structural modifications can lead to enhanced activity against resistant strains.

- Cancer Cell Line Studies : Investigations into the effects of HAT inhibitors on various cancer cell lines revealed that certain modifications in the chemical structure could lead to increased potency and selectivity against tumor cells.

Q & A

Q. What are the common synthetic routes for preparing 3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinonitrile?

Methodology: The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridine core via nucleophilic substitution or cross-coupling reactions. For example, trifluoromethyl groups are introduced using trifluoromethylating agents (e.g., CF₃Cu) under palladium catalysis .

- Step 2 : Functionalization of the pyridine ring with a cyanide group. Nitrile groups are often introduced via cyanation reactions using Zn(CN)₂ or K₄[Fe(CN)₆] in the presence of a catalyst .

- Purification : Preparative liquid chromatography (LC) or crystallization is used to isolate the compound, achieving >90% purity . Key Data:

| Step | Yield (%) | Purity (%) | Technique Used |

|---|---|---|---|

| 1 | 65–75 | 85–90 | Pd-catalyzed coupling |

| 2 | 50–60 | 90–95 | Cyanation reaction |

Q. What analytical techniques are recommended for characterizing this compound?

Methodology:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and substituent positions. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR peak at δ −60 to −70 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₇F₃N₃: 250.06) .

- X-ray Crystallography : Resolves ambiguous stereochemistry or crystal packing effects, particularly for polymorph identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodology:

- Comparative Analysis : Cross-validate NMR data with computational tools (e.g., DFT calculations) to predict chemical shifts .

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals in complex spectra .

- 2D NMR Techniques : Employ HSQC and HMBC to assign coupling patterns and long-range correlations, especially for pyridyl and nitrile groups .

Case Study: A 2021 study resolved conflicting ¹H NMR signals for a trifluoromethylpyridine derivative by synthesizing a deuterated analog, confirming the assignment of aromatic protons .

Q. What strategies optimize reaction conditions for higher yields in large-scale synthesis?

Q. How does the compound’s stability vary under different storage conditions?

Methodology:

- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Nitrile groups may hydrolyze to amides under acidic conditions .

- Light Sensitivity : UV/Vis spectroscopy assesses photodegradation. Trifluoromethyl groups enhance UV stability compared to methyl analogs .

Key Findings:

- Degradation Products : <2% after 4 weeks in inert atmospheres .

- Recommended Storage : −20°C in amber vials under argon .

Reference:

Q. What in vitro/in vivo discrepancies exist in its biological activity, and how are they addressed?

Q. How do substituent variations (e.g., pyridin-4-yl vs. pyridin-2-yl) affect structure-activity relationships (SAR)?

Methodology:

- Computational Docking : Pyridin-4-yl derivatives show stronger hydrogen bonding with target proteins (e.g., ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for pyridin-2-yl) .

- Biological Assays : Pyridin-4-yl analogs exhibit 10× higher inhibition of kinase targets (IC₅₀ = 50 nM vs. 500 nM) .

Reference:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.